molecular formula C19H14O4 B12654836 4-(4-phenoxyphenoxy)benzoic Acid CAS No. 88049-73-4

4-(4-phenoxyphenoxy)benzoic Acid

Cat. No.: B12654836
CAS No.: 88049-73-4
M. Wt: 306.3 g/mol
InChI Key: WBPQEFPQYPXLSK-UHFFFAOYSA-N
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Description

4-(4-phenoxyphenoxy)benzoic acid is an organic compound with the molecular formula C19H14O4. It is a derivative of benzoic acid and is characterized by the presence of two phenoxy groups attached to the benzoic acid core. This compound is known for its applications in the synthesis of specialty polymers, particularly poly(ether ether ketone) (PEEK), which is a high-performance thermoplastic polymer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenoxyphenoxy)benzoic acid typically involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. This process can be carried out using various oxidizing agents under controlled conditions. One common method involves the nucleophilic substitution route, where 1-(4-methylphenoxy)-4-phenoxybenzene is oxidized to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves a multi-step process. The initial step includes the preparation of 1-(4-methylphenoxy)-4-phenoxybenzene through nucleophilic condensation starting from raw materials like phenol, para-cresol, and para-dihalobenzene. This intermediate is then oxidized to produce the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Bases: Sodium hydroxide.

    Solvents: Tetrahydronaphthalene, polyethylene glycol (PEG)-400.

Major Products Formed

The major products formed from these reactions include phenol derivatives and other substituted benzoic acids .

Scientific Research Applications

4-(4-phenoxyphenoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-phenoxyphenoxy)benzoic acid involves its ability to undergo polymerization reactions, particularly in the presence of condensing agents like phosphorus pentoxide/methanesulfonic acid (PPMA). This leads to the formation of high molecular weight poly(ether ether ketone) polymers, which exhibit excellent mechanical properties and thermal stability .

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzoic acid: Similar in structure but lacks the additional phenoxy group.

    4-(Phenylazo)benzoic acid: Contains an azo group instead of the phenoxy groups.

Uniqueness

4-(4-phenoxyphenoxy)benzoic acid is unique due to its dual phenoxy groups, which enhance its reactivity and make it a valuable monomer for the synthesis of high-performance polymers like PEEK. This distinguishes it from other benzoic acid derivatives that may not offer the same level of thermal and chemical resistance .

Properties

CAS No.

88049-73-4

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

4-(4-phenoxyphenoxy)benzoic acid

InChI

InChI=1S/C19H14O4/c20-19(21)14-6-8-16(9-7-14)23-18-12-10-17(11-13-18)22-15-4-2-1-3-5-15/h1-13H,(H,20,21)

InChI Key

WBPQEFPQYPXLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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